5-Benzyl-1,3-benzoxazol-2-amine

Description

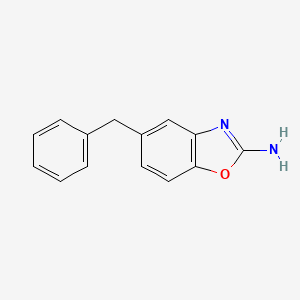

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-14-16-12-9-11(6-7-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWPJMUINIVRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 5 Benzyl 1,3 Benzoxazol 2 Amine

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target. This method provides valuable insights into the binding affinity, mode of interaction, and potential biological activity of the compound.

While direct molecular docking studies on 5-Benzyl-1,3-benzoxazol-2-amine are not extensively detailed in the reviewed literature, numerous studies have been conducted on structurally related benzoxazole (B165842) derivatives. These investigations reveal the potential of the benzoxazole scaffold to interact with a variety of significant protein targets implicated in diseases like cancer and bacterial infections. The findings from these derivatives offer a theoretical framework for understanding how this compound might interact with similar biological macromolecules.

Research into various benzoxazole derivatives has shown their ability to bind with strong affinity to several protein targets. ijpsdronline.com These computational studies are crucial in modern drug discovery, allowing for the rapid and cost-effective screening of potential therapeutic agents against key biological targets. nih.gov

The benzoxazole nucleus is a recognized pharmacophore in the development of new anticancer agents. ijpsdronline.comdrugbank.com Docking studies have explored the interactions of benzoxazole derivatives with several protein kinases and enzymes that are critical for cancer cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several novel benzoxazole derivatives have been designed and evaluated as potential VEGFR-2 inhibitors, a key target in angiogenesis (the formation of new blood vessels) which is essential for tumor growth. researchgate.netnih.gov Docking studies of potent benzoxazole-based compounds revealed interactions with key amino acid residues in the VEGFR-2 active site, similar to the established inhibitor sorafenib. The interactions typically involve hydrogen bonds with residues like Cys919, Asp1046, and Glu885 within the hinge region and DFG motif of the enzyme. nih.gov

Poly (ADP-ribose) polymerase-2 (PARP-2): Certain 5-chloro-benzoxazole derivatives have been investigated as inhibitors of PARP-2, an enzyme involved in DNA repair that is a target in breast cancer therapy. nih.gov Molecular docking of the most active compounds demonstrated binding interactions comparable to the known inhibitor olaparib (B1684210) within the PARP-2 enzymatic pocket. nih.gov

Thymidylate Synthase: In-silico studies of a series of benzoxazole derivatives have been conducted against thymidylate synthase, a crucial enzyme for DNA synthesis. The docking of these compounds showed considerable interactions, indicating a strong affinity for the enzyme. For comparison, the reference drug 5-fluorouracil (B62378) was shown to form hydrogen bonds with LYS169A and THR170A. ijpsdronline.com

The benzoxazole scaffold is also a key component in the development of new antimicrobial agents.

DNA Gyrase: The interactions of novel 2-phenyl-5-amido-benzoxazole derivatives have been evaluated with the DNA gyrase enzyme from Staphylococcus aureus (PDB ID: 4KTN). researchgate.net This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. The docking studies help to elucidate the structural basis for the observed antimicrobial activity. researchgate.net

COVID-19 Main Protease (M-pro): A molecular docking study was performed on a 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole derivative with the main protease (M-pro, PDB ID: 6LU7) of the COVID-19 virus. nih.gov This enzyme is vital for viral replication. The simulation revealed several interactions, including a carbon-hydrogen bond with GLU166 and a Pi-sigma bond with THR25, suggesting a potential inhibitory role. nih.gov

The table below summarizes the findings from molecular docking studies on various benzoxazole derivatives with their respective protein targets.

| Compound Class/Derivative | Protein Target | PDB ID | Docking Score / Binding Affinity | Key Interacting Residues |

| Benzoxazole Derivatives | Thymidylate Synthase | 3H9K | -4.74 kcal/mol (for 5-Fluorouracil) | LYS169A, THR170A ijpsdronline.com |

| 2-phenyl-5-amido-benzoxazole Derivatives | DNA Gyrase (S. aureus) | 4KTN | Not Specified | Not Specified researchgate.net |

| Benzoxazole Derivatives | VEGFR-2 | Not Specified | Not Specified | Cys919, Asp1046, Glu885 nih.gov |

| 2-(p-chloro-benzyl)-...-benzoxazole | COVID-19 Main Protease (M-pro) | 6LU7 | Not Specified | GLU166, THR25 nih.gov |

| 5-chloro-benzoxazole Derivatives | PARP-2 | Not Specified | Not Specified | Comparable to Olaparib nih.gov |

Structure Activity Relationship Sar Studies of 5 Benzyl 1,3 Benzoxazol 2 Amine Derivatives

Elucidation of Structural Determinants for Biological Activity within the Benzoxazole (B165842) Scaffold

The benzoxazole ring system, a fusion of benzene (B151609) and oxazole (B20620) rings, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. researchgate.netnih.gov Its structural rigidity and ability to participate in various non-covalent interactions are key to its biological activity.

The core benzoxazole structure is a critical determinant of biological activity. The heteroatoms, nitrogen and oxygen, within the oxazole ring are key interaction points with biological targets. The aromatic nature of the fused benzene ring also contributes to binding, often through pi-stacking interactions.

Modifications to the core benzoxazole scaffold have been shown to significantly impact biological outcomes. For instance, the introduction of substituents at various positions on the benzoxazole ring can modulate activity. Studies have shown that the presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, thereby affecting its interaction with target proteins. researchgate.net

Research has indicated that the nature and position of substituents on the benzoxazole ring are crucial. For example, in a series of 2-substituted benzoxazoles, the type of group at the 2-position was found to be a major determinant of their antimicrobial and antiproliferative effects. researchgate.net

Impact of Substituents on the 5-Benzyl Moiety on Activity Modulation

The 5-benzyl group is a significant feature of the 5-Benzyl-1,3-benzoxazol-2-amine scaffold, and modifications to this moiety have a profound impact on biological activity. The benzyl (B1604629) group itself provides a lipophilic character to the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

SAR studies have revealed that the nature and position of substituents on the phenyl ring of the benzyl group are critical for modulating activity. The introduction of various functional groups can alter the electronic and steric properties of the benzyl moiety, leading to changes in binding affinity and selectivity.

For instance, a study on a series of thieno[2,3-b]pyridines with a 5-benzyl or 5-benzoyl group demonstrated that substituents on the aryl ring significantly influenced anti-proliferative activity. nih.gov Specifically, di-substituted 2-arylcarboxamide rings were found to be potent inhibitors. nih.gov This suggests that the substitution pattern on the benzyl-like moiety is a key factor in determining biological efficacy.

The following table summarizes the impact of different substituents on the benzyl group on the biological activity of related heterocyclic compounds, providing insights that can be extrapolated to the this compound series.

| Substituent Position | Type of Substituent | Effect on Activity | Reference |

| Para | Electron-donating (e.g., -OCH3) | Can enhance activity in some cases | researchgate.net |

| Ortho, Meta, Para | Electron-withdrawing (e.g., -NO2, -Cl) | Often leads to increased activity | nih.govmdpi.com |

| Di-substitution | Various (e.g., 2,3-dihalo) | Can significantly increase potency | nih.gov |

It is important to note that the optimal substitution pattern can be target-specific. For example, while electron-withdrawing groups may enhance activity against one target, electron-donating groups might be more favorable for another.

Positional Isomerism and its Influence on Biological Profiles

Positional isomerism, where functional groups or structural motifs are located at different positions on the core scaffold, can have a dramatic effect on the biological profile of a molecule. In the context of benzoxazole derivatives, the position of the benzyl group and other substituents is a critical factor in determining the compound's activity and selectivity.

For example, moving the benzyl group from the 5-position to other positions on the benzoxazole ring, such as the 4-, 6-, or 7-position, would likely result in a significant change in the molecule's three-dimensional shape and its ability to fit into a specific binding site. This can lead to a complete loss of activity, a switch in the type of activity, or an enhancement of potency.

A study on novel oxazolidinone derivatives highlighted the importance of positional isomerism, where a linearly attached benzotriazole (B28993) derivative showed greater potency compared to its angular counterpart. nih.gov Similarly, the position of a nitrogen atom in a substituent can influence antimicrobial activity. nih.gov While these examples are not on the exact this compound scaffold, they underscore the general principle that the spatial arrangement of key structural elements is paramount for biological function.

The influence of positional isomerism extends to the substituents on the benzyl group as well. For example, an ortho-substituted phenyl ring will have a different steric and electronic profile compared to a meta- or para-substituted ring, which can lead to different interactions with the target protein.

Scaffold Hopping and Bioisosteric Replacement Strategies in Benzoxazole Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties. uniroma1.itresearchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential interactions with the biological target. uniroma1.it Bioisosteric replacement is a more subtle approach where a functional group is replaced by another group with similar physical or chemical properties. researchgate.net

In the context of benzoxazole research, these strategies are employed to overcome limitations of existing compounds, such as poor pharmacokinetic properties or off-target effects, and to explore new chemical space. For example, the benzoxazole core could be replaced by other heterocyclic systems like benzimidazole, benzothiazole (B30560), or indazole, which are often considered bioisosteres of each other. nih.govnih.gov A study on oxazolidinone derivatives found that replacing a benzotriazole with a benzoxazole, benzimidazole, or benzothiazole resulted in less active or inactive compounds, demonstrating the significant impact of such replacements. nih.gov

A successful example of scaffold hopping led to the discovery of a benzoxazole scaffold as a potent inhibitor of Pks13, a key enzyme in Mycobacterium tuberculosis. nih.gov This was achieved by starting from a benzofuran (B130515) derivative and identifying the benzoxazole as a viable alternative scaffold. nih.gov

Bioisosteric replacement can be applied to the substituents as well. For example, a hydroxyl group on the benzyl moiety could be replaced by a thiol or an amino group to probe for new interactions with the target. Similarly, a phenyl ring could be replaced by a different aromatic heterocycle like pyridine (B92270) or thiophene.

These strategies, guided by computational modeling and synthetic chemistry, are integral to the iterative process of drug discovery and have been successfully applied to the development of novel benzoxazole-based therapeutic agents.

Mechanistic Investigations of Preclinical Biological Activities of 5 Benzyl 1,3 Benzoxazol 2 Amine Analogues

Antimicrobial Activity: Mechanistic Perspectives

Benzoxazole (B165842) derivatives have demonstrated notable efficacy against a range of microbial pathogens. Their mechanisms of action are diverse, targeting essential cellular processes in both bacteria and fungi.

Antibacterial Mechanisms and Target Identification (e.g., DNA Gyrase Inhibition)

The antibacterial action of many heterocyclic compounds, including those structurally related to benzoxazoles, is often attributed to the inhibition of essential bacterial enzymes. A primary target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. DNA gyrase and the related enzyme topoisomerase IV, which are absent in humans, are validated and attractive targets for developing novel antibacterial drugs.

Benzothiazoles, which are structurally similar to benzoxazoles, have been identified as potent inhibitors of the DNA gyrase B (GyrB) subunit's ATPase active site. These inhibitors function in an ATP-competitive manner, disrupting the enzyme's ability to introduce negative supercoils into DNA, which ultimately leads to bacterial cell death. Studies on 5-substituted 2-aminobenzothiazole (B30445) derivatives have shown low nanomolar inhibition of DNA gyrase and broad-spectrum activity against problematic ESKAPE pathogens. Given the structural and chemical similarities, it is proposed that benzoxazole analogues like 5-Benzyl-1,3-benzoxazol-2-amine may exert their antibacterial effects through a similar mechanism of DNA gyrase and topoisomerase IV inhibition.

Screening studies have revealed that many benzoxazole derivatives exhibit selective activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

Table 1: Antibacterial Activity of Benzoxazole Analogues and Related Compounds

| Compound Class | Target Enzyme | Target Organism(s) | Observed Activity |

|---|---|---|---|

| Benzothiazole (B30560) Derivatives | DNA Gyrase, Topoisomerase IV | E. coli, ESKAPE Pathogens | Low nanomolar inhibition (IC₅₀ < 10 nM) |

| 5-Chloro Benzoxazolinone Derivatives | Not Specified | S. aureus, E. coli | Good antibacterial activity |

| 3-(2-benzoxazol-5-yl)alanine Derivatives | Not Specified | Gram-positive bacteria (B. subtilis) | Selective antibacterial action |

Antifungal Mechanisms and Target Identification

Benzoxazole derivatives also display significant antifungal properties. Their mechanisms often involve disrupting fungal cell membrane integrity or inhibiting key enzymes necessary for fungal survival. One identified target in Saccharomyces cerevisiae is the lipid transfer protein Sec14p, which plays a role in vesicle trafficking and maintaining the lipid composition of the Golgi apparatus. Molecular docking studies suggest that benzoxazoles can bind to this protein, thereby interfering with its function and inhibiting fungal growth.

Another proposed mechanism, particularly for azole-containing compounds, is the inhibition of fungal sterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and disrupts membrane fluidity and function, ultimately causing fungal cell death.

Numerous studies have confirmed the efficacy of benzoxazole analogues against pathogenic fungi, most notably Candida albicans. For instance, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have demonstrated potent antifungal activity against C. albicans. Furthermore, specific 2-(phenoxymethyl)benzo[d]oxazole derivatives have shown exceptionally strong inhibition against Fusarium solani, with IC₅₀ values significantly lower than the control drug, hymexazol.

Table 2: Antifungal Activity of Benzoxazole Derivatives

| Compound/Derivative | Target Fungus | Target/Mechanism | IC₅₀ / Activity |

|---|---|---|---|

| 2-(phenoxymethyl)benzo[d]oxazole (5h) | F. solani | Not Specified | 4.34 µg/mL |

| 2-(phenoxymethyl)benzo[d]oxazole (5a) | B. cinerea | Not Specified | 19.92 µg/mL |

| 5-Chloro Benzoxazolinone (P2B) | C. albicans | Not Specified | Good antifungal activity |

| Benzoxazole Derivatives | C. albicans | Not Specified | General antifungal properties noted |

Antitumor and Anticancer Research: Cellular and Molecular Targets

The benzoxazole scaffold is a privileged structure in the development of anticancer agents, with derivatives showing activity against a variety of tumors through multiple mechanisms.

**5.2.1. Enzyme Inhibition Studies (e.g

Antiprotozoal Activity: Mechanistic Elucidations

The antiprotozoal potential of benzoxazole derivatives has been a subject of significant research interest. While direct mechanistic studies on this compound are limited, investigations into its analogues have provided valuable insights into their mode of action against various protozoan parasites.

Research on a series of (3-benzoxazole-2-yl) phenylamine derivatives has shed light on their antimalarial properties. researchgate.netresearchgate.net Molecular docking studies have been instrumental in elucidating the potential mechanism of action. researchgate.net For instance, the inhibitory activity of compound 5a , an analogue, has been rationalized to occur through the deregulation of the Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) activity. researchgate.net PfPNP is a crucial enzyme in the purine salvage pathway of the malaria parasite, and its inhibition can disrupt parasite proliferation. The binding modes of these analogues within the active site of PfPNP have been computationally modeled, providing a structural basis for their antimalarial effects. researchgate.net

Furthermore, studies on other related heterocyclic compounds, such as 2-amino-4-aryloxazole derivatives, have demonstrated in vitro activity against protozoa like Giardia lamblia and Trichomonas vaginalis. researchgate.net The evaluation of these compounds involved determining their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

While these findings are for analogues, they suggest that a potential antiprotozoal mechanism for compounds like this compound could involve the targeting of essential parasite enzymes. The chloroacetyl functionalization of benzoxazolyl aniline (B41778) has been identified as a promising starting point for developing new antiprotozoal agents. researchgate.net

Table 1: Antiprotozoal Activity of Selected Benzoxazole Analogues

| Compound | Target Organism | Activity | Putative Mechanism of Action | Reference |

| (3-benzoxazole-2-yl) phenylamine derivatives (e.g., compound 5a) | Plasmodium falciparum | Antimalarial | Deregulation of PfPNP activity | researchgate.net |

| 2-amino-4-aryloxazole derivatives | Giardia lamblia, Trichomonas vaginalis | Antiprotozoal | Not specified | researchgate.net |

Note: The data presented is for analogues of this compound.

Antioxidant Activity: Radical Scavenging and Chelation Mechanisms

The antioxidant properties of various benzoxazole derivatives have been investigated, suggesting that these compounds may exert their effects through mechanisms such as radical scavenging and metal chelation. These activities are crucial in combating oxidative stress, which is implicated in numerous pathological conditions.

Studies on novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have demonstrated their capacity to scavenge the stable free radical α,α-diphenyl-β-picryl hydrazyl (DPPH). acs.org The ability of these compounds to donate a hydrogen atom or an electron to the DPPH radical neutralizes it, a common mechanism for antioxidant action. The substitution pattern on the isatin (B1672199) moiety was found to influence the antioxidant potency, with electron-withdrawing groups at the C5 position enhancing the activity. acs.org

Similarly, other synthesized benzoxazole derivatives have been evaluated for their antioxidant potential using various in vitro assays, including the DPPH assay, total antioxidant capacity, and reducing power methods. wu.ac.th The reducing power of a compound is another indicator of its potential antioxidant activity, as it correlates with the ability to donate electrons. The ability of these molecules to form hydrogen bonds and their stable three-dimensional structure are believed to contribute to their antioxidant and other biological activities. wu.ac.th

While direct evidence for the chelation mechanism of this compound is not extensively documented, the general structure of benzoxazoles, with their heteroatoms, suggests a potential for coordinating with metal ions. Metal chelation is an important antioxidant strategy as it can prevent the generation of highly reactive radicals through Fenton-like reactions.

Table 2: Antioxidant Activity of Selected Benzoxazole Analogues

| Compound/Derivative Class | Assay | Finding | Putative Mechanism | Reference |

| N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamides | DPPH radical scavenging | Effective scavenging of DPPH free radical | Free radical scavenging | acs.org |

| Benzoxazole derivatives from ethyl acetoacetate | DPPH assay, Total antioxidant, Reducing power | Potent antioxidant activity | Radical scavenging, Electron donation | wu.ac.th |

Note: The data presented is for analogues of this compound.

Advanced Analytical Characterization in Research of 5 Benzyl 1,3 Benzoxazol 2 Amine

Spectroscopic Analysis for Structural Confirmation in Research Contexts

Spectroscopic techniques are indispensable for providing detailed information about the molecular framework of 5-Benzyl-1,3-benzoxazol-2-amine. By probing the interactions of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts and data from closely related 2-aminobenzoxazole (B146116) structures. nih.gov

The structure of this compound contains several distinct proton and carbon environments that would be clearly distinguishable in NMR spectra. These include the benzoxazole (B165842) core, the pendant benzyl (B1604629) group, and the amine functionality.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the amine protons, the aromatic protons on both the benzoxazole ring and the benzyl group's phenyl ring, and the methylene (B1212753) protons. The amine (NH₂) protons would likely appear as a broad singlet. The protons on the benzoxazole ring system would exhibit splitting patterns dependent on their positions relative to the benzyl substituent. The five protons of the benzyl's phenyl ring would typically appear in the aromatic region, and the two methylene (-CH₂-) protons would present as a characteristic singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the distinctive C=N carbon of the oxazole (B20620) ring, typically found significantly downfield. nih.gov The carbons of the fused benzene (B151609) ring and the benzyl group's phenyl ring would generate a cluster of signals in the aromatic region (approx. 110-150 ppm). The methylene bridge carbon (-CH₂) would also provide a key signal, confirming the link between the two ring systems.

Expected ¹H NMR Chemical Shifts This table is populated with predicted values based on analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.0 - 7.5 | Broad Singlet |

| Benzoxazole Aromatic -CH | 6.8 - 7.4 | Multiplet |

| Benzyl Aromatic -CH | 7.2 - 7.4 | Multiplet |

| Benzyl -CH₂- | ~4.0 | Singlet |

Expected ¹³C NMR Chemical Shifts This table is populated with predicted values based on analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=N) | ~163 |

| C4, C6, C7 (Benzoxazole) | 108 - 125 |

| C5 (Benzoxazole, C-CH₂) | ~132 |

| C3a, C7a (Benzoxazole Bridgehead) | 143 - 148 |

| C1' (Benzyl, ipso) | ~138 |

| C2', C3', C4' (Benzyl Aromatic) | 127 - 129 |

| -CH₂- (Benzyl) | ~41 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. These methods are excellent for identifying the presence of specific functional groups. The analysis of related benzoxazole structures provides a strong basis for assigning the expected vibrational frequencies for this compound. esisresearch.orgesisresearch.org

Key expected vibrational modes include:

N-H Stretching: The primary amine group (-NH₂) would show characteristic symmetric and asymmetric stretching bands, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from both ring systems are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene (-CH₂-) group would appear just below 3000 cm⁻¹. esisresearch.org

C=N Stretching: The carbon-nitrogen double bond of the oxazole ring is a key feature and is anticipated to produce a strong absorption band in the 1600-1670 cm⁻¹ range. esisresearch.org

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage within the benzoxazole ring are characteristic and expected in the 1050-1250 cm⁻¹ region. esisresearch.orgesisresearch.org

Aromatic C=C Stretching: Multiple bands corresponding to the stretching vibrations within the benzene rings would be observed between 1400 and 1600 cm⁻¹.

CH₂ Bending: The methylene group's bending (scissoring) vibration is expected near 1430 cm⁻¹. esisresearch.org

Expected Characteristic Vibrational Frequencies This table is populated with predicted values based on analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 |

| Aromatic Stretch | C-H | 3000 - 3100 |

| Aliphatic Stretch | -CH₂- | 2850 - 2960 |

| Stretch | C=N | 1600 - 1670 |

| Aromatic Stretch | C=C | 1400 - 1600 |

| Scissoring | -CH₂- | ~1430 |

| Asymmetric Stretch | C-O-C | ~1250 |

| Symmetric Stretch | C-O-C | ~1060 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₁₄H₁₂N₂O), the calculated exact molecular weight is 224.0950 g/mol . A high-resolution mass spectrometry (HRMS) experiment would aim to find a molecular ion peak [M+H]⁺ at m/z 225.1022, confirming the elemental composition. nih.gov

The fragmentation pattern in mass spectrometry is highly predictive of the molecule's structure. For benzyl-substituted compounds, the most common fragmentation is the cleavage of the bond between the benzyl group and the rest of the molecule. This is due to the formation of the highly stable benzyl cation or its rearranged tropylium (B1234903) ion (C₇H₇⁺), which gives a very prominent peak at m/z 91. researchgate.net

Therefore, the expected fragmentation pattern for this compound would be dominated by the loss of the benzyl group.

Expected Major Mass Spectrometry Fragments

| m/z | Ion | Description |

| 224 | [C₁₄H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion; results from cleavage and loss of the benzyl group. Expected to be the base peak. |

| 133 | [C₇H₅N₂O]⁺ | Fragment remaining after loss of the benzyl group. |

Future Directions and Research Opportunities for 5 Benzyl 1,3 Benzoxazol 2 Amine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of benzoxazole (B165842) derivatives is a mature field, yet there remains a substantial need for the development of more efficient, cost-effective, and environmentally benign methodologies. nih.gov Future research should focus on moving beyond traditional synthesis methods, which can involve harsh reaction conditions, expensive reagents, or low yields. nih.gov

A primary avenue for exploration is the application of novel catalytic systems. Recent advances have highlighted the potential of various catalysts for benzoxazole synthesis, including:

Metal Catalysts : Palladium complexes, for instance, have been used to catalyze the reaction between 2-aminophenols and aldehydes with high efficiency and the ability to be reused across multiple cycles. nih.gov

Nanocatalysts : Materials such as strontium carbonate (SrCO3) nanoparticles have been successfully employed as catalysts in solvent-free conditions, offering benefits like short reaction times and an eco-friendly approach. nih.gov

Ionic Liquid Catalysts : Brønsted acidic ionic liquids have been shown to effectively catalyze the condensation and aromatization of 2-aminophenols and aldehydes, providing high yields and a reusable "green" catalyst system, although sometimes requiring high temperatures. nih.gov

A particularly promising strategy for synthesizing N-aryl-substituted 2-aminobenzoxazoles involves iodine-mediated oxidative cyclodesulfurization. nih.gov This approach is attractive due to the low cost and eco-friendly nature of molecular iodine. nih.gov Future studies could optimize this method for 5-Benzyl-1,3-benzoxazol-2-amine, focusing on improving chemo-selectivity and reaction yields under milder conditions. nih.gov Research into one-pot synthesis protocols, which combine multiple reaction steps into a single procedure, also represents a significant opportunity to streamline the production of this and related compounds. researchgate.net

Advanced Computational Design and Predictive Modeling for Enhanced Selectivity

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and selectivity of novel compounds before their synthesis. For this compound, future research should leverage advanced computational techniques to design derivatives with enhanced selectivity towards specific biological targets, thereby maximizing therapeutic efficacy and minimizing off-target effects. nih.gov

Key computational approaches to be explored include:

Molecular Docking : This technique can predict the binding affinity and orientation of a ligand within the active site of a target protein. For instance, docking studies on other benzoxazole derivatives have been used to identify promising antimicrobial agents by predicting their interaction with specific bacterial enzymes. rjeid.com Future work could apply this to model the interaction of this compound derivatives with various therapeutic targets.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to confirm the stability of interactions predicted by docking. rjeid.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) : Establishing a clear SAR is crucial for rational drug design. nih.gov Studies on related benzoxazoles have shown that substituents at the 2 and 5 positions of the benzoxazole ring are critical for biological activity. nih.gov By synthesizing a library of derivatives of this compound and evaluating their activity, researchers can build robust QSAR models. These models use statistical methods to correlate chemical structure with biological function, enabling the prediction of activity for yet-unsynthesized compounds. bu.edu.eg This approach allows for the prioritization of candidates with the highest predicted potency and selectivity for synthesis and further testing. nih.gov

These computational methods can guide the strategic modification of the 5-benzyl and 2-amine groups to optimize interactions with a target, as has been successfully demonstrated for other heterocyclic compounds aiming to enhance selectivity. nih.govmdpi.com

Deepening Mechanistic Understanding of Biological Interactions

While various benzoxazole derivatives have been shown to possess a wide spectrum of biological activities, including antimicrobial and anticancer effects, a deep mechanistic understanding of how they exert these effects at the molecular level is often lacking. nih.gov A critical future direction for research on this compound is to elucidate its precise mechanism of action.

This involves identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts. Research on other heterocyclic cores has shown that even small structural modifications can significantly alter the biological pathway a compound affects. nih.gov For this compound, investigations should aim to answer key questions: Does it inhibit a specific enzyme in a pathogenic microorganism? Does it interfere with a signaling pathway involved in cancer cell proliferation, such as the MAPK pathway? nih.gov

Experimental approaches to achieve this include affinity chromatography to isolate binding partners, genetic screening to identify pathways affected by the compound, and detailed enzymatic assays. Understanding the structure-activity relationship is a foundational step in this process. For example, research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that the nature of substituents on the benzoxazole ring dictates their antimicrobial selectivity and cytotoxicity. nih.gov Similar systematic studies on this compound would provide crucial insights into which parts of the molecule are key for its biological interactions, paving the way for mechanism-of-action studies and the rational design of more potent and target-specific therapeutic agents. nih.gov

Q & A

Basic: What are the optimal synthetic methodologies for 5-Benzyl-1,3-benzoxazol-2-amine, and how can reaction yields be maximized?

Answer:

The synthesis of benzoxazole derivatives like this compound commonly employs oxidative cyclodesulfurization. A robust method involves I₂-mediated oxidative coupling of aminophenol derivatives with isothiocyanates under mild conditions (60–80°C, 6–12 hours), achieving yields of 70–80% . Key factors include:

- Use of electron-donating/withdrawing substituents on the benzyl group to modulate reactivity.

- Optimization of iodine stoichiometry (1–1.2 equiv) to minimize side reactions.

- Solvent selection (e.g., DMF or acetonitrile) to enhance reaction rates.

For reproducibility, monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Structural confirmation requires a multi-technique approach:

- Single-crystal X-ray diffraction (SC-XRD): Use SHELXL for refinement, particularly for resolving torsional angles in the benzyl group. Data collection at low temperature (100 K) improves resolution .

- Spectroscopic analysis:

- High-resolution mass spectrometry (HRMS): Validate molecular formula with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound derivatives?

Answer:

SAR studies should integrate:

- Systematic substitution: Introduce halogens, methoxy, or alkyl groups at the 5-position of the benzoxazole ring to probe electronic effects .

- Biological assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls like ciprofloxacin .

- Molecular docking: Simulate binding to DNA gyrase (PDB: 1KZN) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonds to Ser84 or Asp88 residues .

- Data analysis: Use hierarchical clustering (e.g., heatmaps) to correlate substituent electronegativity with activity trends .

Advanced: How should researchers address contradictions in bioactivity data across different experimental batches?

Answer:

Contradictions often arise from:

- Crystallographic variability: Twinned crystals or disordered solvent molecules can lead to misinterpretation of electron density maps. Use SHELXL’s TWIN/BASF commands for refinement .

- Biological assay conditions: Standardize inoculum density (CFU/mL) and incubation time. Perform dose-response curves in triplicate .

- Statistical validation: Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05). Cross-validate using independent techniques like time-kill assays .

Advanced: What strategies refine crystallographic models for this compound when data resolution is limited?

Answer:

For low-resolution (<1.0 Å) or twinned

- SHELXL constraints: Apply RIGU/SADI commands to fix bond lengths/angles based on DFT-optimized geometries .

- Density modification: Use SHELXE for phase extension in cases of partial occupancy or solvent masking .

- Validation tools: Check Rint (<5%) and Flack parameter (near 0) to ensure model accuracy. Visualize with ORTEP-3 to detect overfitting .

Advanced: How do coordination chemistry studies inform the reactivity of this compound with transition metals?

Answer:

The amine and oxazole nitrogen atoms act as bidentate ligands. Key steps include:

- Synthesis of complexes: React with Cu(II) or Zn(II) salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 50°C .

- Characterization:

- UV-Vis: Monitor d-d transitions (e.g., Cu²⁺ at ~600 nm).

- Magnetic susceptibility: Determine metal-ligand stoichiometry via Evans’ method.

- Applications: Study catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC: Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm. Purity >98% is ideal for biological assays .

- Elemental analysis: Ensure C, H, N values align with theoretical calculations (±0.3% tolerance) .

- Melting point: Compare to literature values (e.g., 109–111°C for analogous compounds) .

Advanced: How can computational methods predict the photophysical properties of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.